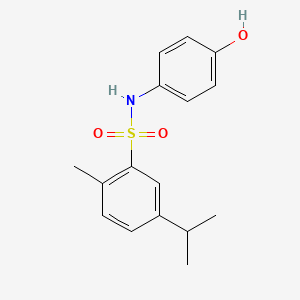![molecular formula C6H4ClN3 B2456213 6-Chloropyrazolo[1,5-a]pyrimidine CAS No. 2024538-64-3](/img/structure/B2456213.png)
6-Chloropyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloropyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C6H4ClN3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 6-Chloropyrazolo[1,5-a]pyrimidine is1S/C6H4ClN3/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H . This indicates the presence of 6 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule. Physical And Chemical Properties Analysis
6-Chloropyrazolo[1,5-a]pyrimidine is a solid substance at room temperature . It has a molecular weight of 153.57 . .Applications De Recherche Scientifique
Kinase Inhibitors
6-Chloropyrazolo[1,5-a]pyrimidine has been investigated as a potential kinase inhibitor. Specifically, it targets casein kinase 2 (CK2), an enzyme involved in various cellular processes. CK2 inhibitors have shown promise in cancer therapy, and this compound could play a role in treating advanced cholangiocarcinoma .
Fluorescent Probes
A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications. These PPs exhibit tunable photophysical properties and simpler, greener synthetic methodologies compared to commercial probes. Their photobleaching performance is noteworthy, making them suitable candidates for fluorescence-based assays and imaging studies .
Antiviral Agents
Research suggests that pyrazolo[1,5-a]pyrimidines, including the chlorinated derivative, exhibit antiviral activity. These compounds interfere with viral replication by targeting essential enzymes or proteins. Further studies are needed to explore their potential as antiviral agents against specific viruses .
Anti-inflammatory Properties
6-Chloropyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anti-inflammatory effects. These compounds may modulate immune responses and inhibit inflammatory pathways. Understanding their mechanisms of action could lead to novel anti-inflammatory drugs .
Safety and Hazards
Orientations Futures
Pyrazolo[1,5-a]pyrimidines, including 6-Chloropyrazolo[1,5-a]pyrimidine, have been identified as strategic compounds for optical applications . They have several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties . These compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Mécanisme D'action
Target of Action
The primary target of 6-Chloropyrazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation .
Mode of Action
6-Chloropyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell proliferation, which can have significant downstream effects, particularly in the context of cancer treatment .
Pharmacokinetics
The compound’s molecular weight (15357 g/mol) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body .
Result of Action
The inhibition of CDK2 by 6-Chloropyrazolo[1,5-a]pyrimidine leads to the arrest of cell proliferation . This can result in the death of rapidly dividing cells, such as cancer cells .
Action Environment
The action, efficacy, and stability of 6-Chloropyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or other drugs, can potentially interact with 6-Chloropyrazolo[1,5-a]pyrimidine, affecting its action .
Propriétés
IUPAC Name |
6-chloropyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXQOIGAJJUUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyrazolo[1,5-a]pyrimidine | |
CAS RN |
2024538-64-3 |
Source


|
| Record name | 6-chloropyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

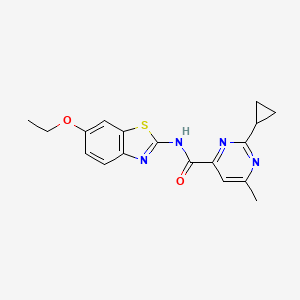
![N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N'-phenylurea](/img/structure/B2456134.png)
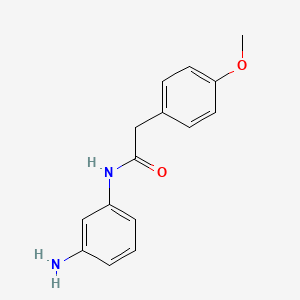
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(2-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2456136.png)
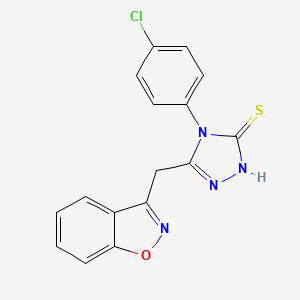

![4-tert-butyl-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B2456141.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[(2R,4R)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2456142.png)
![4-chloro-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2456144.png)
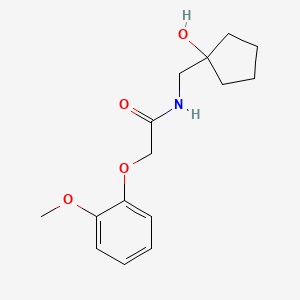
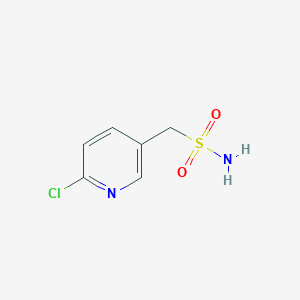
![methyl 2-(2-(4-chlorophenyl)-4,6-dioxo-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2456149.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2456150.png)
